molecular formula C22H18OS B14630634 3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one CAS No. 53656-90-9

3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one

Cat. No.: B14630634
CAS No.: 53656-90-9
M. Wt: 330.4 g/mol
InChI Key: CMVROLCFSDAOAV-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a sulfanyl group attached to the 4-methylphenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylthiobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of catalysts to speed up the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
  • 1,3,4-Thiadiazole derivatives

Uniqueness

3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for research and development .

Properties

CAS No.

53656-90-9

Molecular Formula

C22H18OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanyl-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H18OS/c1-17-12-14-20(15-13-17)24-22(19-10-6-3-7-11-19)16-21(23)18-8-4-2-5-9-18/h2-16H,1H3

InChI Key

CMVROLCFSDAOAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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